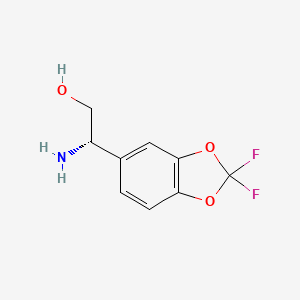
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: is a chemical compound that belongs to the class of amino alcohols It features a benzodioxole ring substituted with two fluorine atoms and an amino group attached to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole ring system, which can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Ethanol Attachment: The final step involves the attachment of the ethanol moiety through a series of reactions, including reduction and protection-deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amine derivatives, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol: Similar structure with a different substitution pattern on the benzodioxole ring.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-6-yl)ethanol: Another isomer with the amino group attached at a different position.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-3-yl)ethanol: A compound with a similar core structure but different functional group positioning.
Uniqueness
- The specific substitution pattern of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol imparts unique chemical and biological properties, making it distinct from its isomers and analogs.
- The presence of fluorine atoms enhances its stability and lipophilicity, which can be advantageous in drug design and material science applications.
Eigenschaften
Molekularformel |
C9H9F2NO3 |
|---|---|
Molekulargewicht |
217.17 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-2-1-5(6(12)4-13)3-8(7)15-9/h1-3,6,13H,4,12H2/t6-/m1/s1 |
InChI-Schlüssel |
XRHHQBSWMJPLHM-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1[C@@H](CO)N)OC(O2)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1C(CO)N)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


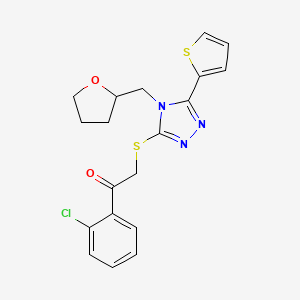




![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
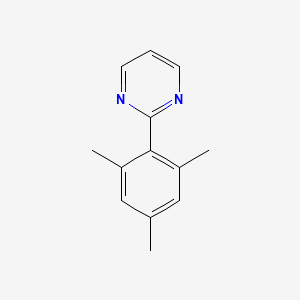
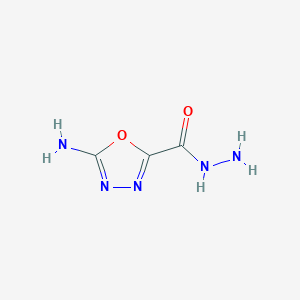
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)


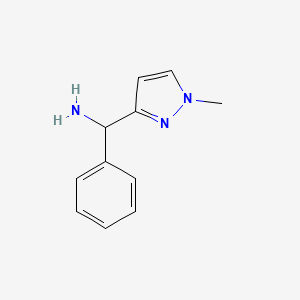

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
